2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a methoxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)ETHYL 2-METHYLPROP-2-ENOATE: Shares the azepane ring but differs in other functional groups.
N-PYRIDINYL-2-(6-PHENYLIMIDAZO[2,1-B]THIAZOL-3-YL)ACETAMIDE: Contains a similar acetamide linkage but with different heterocyclic components.
Uniqueness
The uniqueness of 2-{2-[(AZEPAN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-CHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H26ClN3O3 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-28-20-14-25(15-21(27)23-17-8-6-7-16(22)11-17)18(12-19(20)26)13-24-9-4-2-3-5-10-24/h6-8,11-12,14H,2-5,9-10,13,15H2,1H3,(H,23,27) |
InChI Key |
BLTOVXZXZXPTJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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